2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one is an organic compound that features both methoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 3,5-dimethoxyphenol with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethoxyphenoxy)-1-phenylethan-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3,5-Dimethoxyphenoxy)-1-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
Uniqueness
2-(3,5-Dimethoxyphenoxy)-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of both methoxy and fluorophenyl groups, which confer specific chemical reactivity and potential biological activity. The fluorine atom, in particular, can enhance the compound’s stability and binding affinity to molecular targets.
Properties
CAS No. |
922140-77-0 |
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Molecular Formula |
C16H15FO4 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C16H15FO4/c1-19-13-7-14(20-2)9-15(8-13)21-10-16(18)11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
SYSWBBDDCINOQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC(=O)C2=CC=C(C=C2)F)OC |
Origin of Product |
United States |
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